DL-Canavanine sulfate
Description
Definition and Classification as a Non-Proteinogenic Amino Acid (NPAA)
DL-Canavanine is a naturally occurring non-proteinogenic amino acid (NPAA). ontosight.aiwikipedia.orgwikipedia.org Unlike the 20 standard proteinogenic amino acids that are encoded by the genetic code and incorporated into proteins during translation, NPAAs are not. ontosight.aiwikipedia.orgck12.org Canavanine is specifically classified as an L-alpha-amino acid and is the O-((aminoiminomethyl)amino)- derivative of L-homoserine. nih.gov There are over 140 naturally occurring NPAAs, and they serve various biological roles, including as metabolic intermediates, neurotransmitters, and defense compounds. wikipedia.orgck12.org
Canavanine is found in certain leguminous plants (family Fabaceae). wikipedia.orguky.eduresearchgate.net It is a racemic mixture composed of two enantiomers, L-canavanine and D-canavanine, with the L-form being the more biologically active. ontosight.ai The term "DL-canavanine" indicates this mixture of both stereoisomers. It is structurally analogous to the proteinogenic amino acid L-arginine. ontosight.aiuchicago.edunih.gov This structural similarity is central to its biological effects.
Structural Analogy to L-Arginine and Implications for Biological Activity
The structure of L-canavanine is remarkably similar to that of L-arginine. The key difference is the substitution of a methylene (B1212753) bridge (-CH2-) in arginine with an oxygen atom (an oxa group) in canavanine. wikipedia.orgmdpi.com This seemingly minor change has profound biochemical consequences.
Key Structural and Physicochemical Differences:
| Property | L-Canavanine | L-Arginine | Implication |
| Distinguishing Group | Guanidinooxy | Guanidino | The oxygen atom in canavanine is more electronegative than the carbon in arginine's methylene group. uky.edu |
| pKa of Side Chain | ~7.0 | ~12.5 | Under physiological pH, arginine's side chain is fully protonated and positively charged, whereas canavanine's is significantly less basic. uky.edutandfonline.com |
| Molecular Conformation | Altered three-dimensional shape | Standard protein conformation | The difference in basicity and structure can disrupt the non-covalent interactions that determine a protein's final folded shape. uky.eduresearchgate.net |
This interactive table summarizes the key differences between L-Canavanine and L-Arginine.
The structural mimicry allows canavanine to be recognized by enzymes that normally bind to arginine. uchicago.eduuky.edu A crucial example is arginyl-tRNA synthetase, the enzyme responsible for attaching arginine to its corresponding transfer RNA (tRNA) molecule during the first step of protein synthesis. uchicago.edutandfonline.com In many organisms, this enzyme mistakenly recognizes and activates canavanine, leading to its incorporation into newly synthesized proteins in place of arginine. uchicago.edunih.govwalshmedicalmedia.com The resulting "canavanyl proteins" are often non-functional because the altered chemical properties of canavanine disrupt the protein's three-dimensional structure and catalytic sites. uky.eduresearchgate.netwalshmedicalmedia.com This disruption of protein synthesis and function is a primary mechanism of its biological activity. uchicago.edunih.gov
Significance in Plant Chemical Ecology and Secondary Metabolite Research
Canavanine is a prime example of a plant secondary metabolite used in chemical defense. walshmedicalmedia.combfwpub.com Secondary metabolites are compounds not essential for a plant's primary growth and development but play a crucial role in its interaction with the environment. researchgate.net
In the plant kingdom, canavanine is found almost exclusively in members of the Lotoideae, a subfamily of the Leguminosae (Fabaceae). uky.edu Certain species can accumulate massive quantities of canavanine in their seeds, where it can constitute over 10% of the seed's dry weight. uky.edu This serves two main purposes:
Chemical Defense: The high concentration of this toxic NPAA acts as a powerful deterrent against herbivores, such as insects, and protects against pathogenic microbes. uky.eduuchicago.eduwalshmedicalmedia.comnih.gov When an unadapted herbivore consumes canavanine-rich tissue, the incorporation of canavanine into its proteins leads to developmental abnormalities and can be lethal. biologists.combfwpub.comtandfonline.com This makes canavanine an effective allelochemical—a chemical produced by one organism that affects the growth, survival, or reproduction of others. researchgate.netuky.edu
Nitrogen Storage: In the seeds, canavanine also serves as a vital source of nitrogen for the developing plant embryo upon germination. wikipedia.orguky.edu The plant itself has evolved mechanisms to avoid the toxicity of the canavanine it produces. walshmedicalmedia.com
The study of canavanine has provided significant insights into the field of chemical ecology, demonstrating how plants utilize complex organic molecules for defense and survival. uky.eduuky.edu
Overview of Canavanine as a Potent Antimetabolite
An antimetabolite is a substance that interferes with the normal metabolic processes within cells, typically by combining with an enzyme. Canavanine is a potent antimetabolite of arginine. uchicago.edunih.govtandfonline.comtandfonline.com Its toxicity stems from its ability to disrupt any biochemical reaction where arginine is the preferred substrate. uchicago.edutandfonline.comuky.edu
The primary mechanism of its antimetabolite action involves the following steps:
Uptake: Canavanine is taken up by the cells of susceptible organisms.
Mistaken Identity: Cellular machinery, particularly the enzyme arginyl-tRNA synthetase, cannot distinguish canavanine from arginine. uky.edutandfonline.com
Incorporation into Proteins: The enzyme attaches canavanine to the transfer RNA for arginine (tRNAArg). tandfonline.comuky.edu This canavanyl-tRNAArg is then used during protein synthesis, inserting canavanine into the growing polypeptide chain at positions that should be occupied by arginine. uchicago.edunih.gov
Production of Aberrant Proteins: The resulting canavanyl-proteins have altered structures due to the different physicochemical properties of canavanine compared to arginine. uky.eduresearchgate.net This can lead to a loss of biological function for the affected proteins. walshmedicalmedia.com
Disruption of Cellular Processes: The production of these non-functional proteins disrupts critical cellular processes, including DNA and RNA metabolism, protein synthesis itself, and other enzyme-catalyzed reactions, ultimately leading to cytotoxicity. uchicago.edunih.govresearchgate.net
This potent antimetabolic activity makes canavanine a subject of research for its potential applications in various fields, including as an insecticide and for its antineoplastic (anti-cancer) properties. nih.govresearchgate.nettandfonline.com
Properties
Molecular Weight |
274.25 |
|---|---|
Origin of Product |
United States |
Emerging Research Areas and Future Perspectives
Mechanistic Insights into Non-Protein Amino Acid Biology
L-Canavanine, the biologically active enantiomer in the DL-canavanine sulfate (B86663) salt, serves as a powerful tool for understanding the biological roles of non-protein amino acids (NPAAs). As a structural analog of L-arginine, its primary mechanism of toxicity involves its substitution for arginine during protein synthesis. researchgate.netnih.gov This process is initiated by the arginyl-tRNA synthetase of many organisms that cannot distinguish between canavanine and arginine. nih.gov The subsequent incorporation of canavanine into nascent polypeptide chains leads to the formation of structurally aberrant "canavanyl proteins". nih.gov These altered proteins can have disrupted three-dimensional conformations, leading to a loss of function. researchgate.net
The consequences of canavanyl protein formation are far-reaching, affecting critical cellular processes such as RNA and DNA metabolism, as well as protein synthesis itself. nih.gov Beyond its impact on protein structure, canavanine also interferes with various regulatory and catalytic reactions involving arginine, including its uptake and metabolism. nih.gov This multifaceted disruption of arginine-dependent pathways solidifies canavanine's role as a potent antimetabolite across a broad spectrum of species. nih.gov Research into these mechanisms provides valuable insights into the broader field of NPAA biology and their impact on cellular function.
Development of Canavanine-Based Research Tools and Chemical Probes
The unique biological activity of canavanine makes it a valuable molecule for the development of research tools and chemical probes to investigate complex biological systems. A chemical probe is a small molecule used to study and manipulate a protein or cellular process in its native environment. mskcc.org The development of such tools requires molecules with well-defined potency, selectivity, and cellular permeability. nih.gov
While the direct development of a wide range of canavanine-based chemical probes is an emerging area, its known interactions can be exploited. For instance, fluorescently labeled or biotinylated canavanine analogs could be synthesized to visualize and track its incorporation into proteins, allowing for a more detailed investigation of the downstream effects of canavanyl protein formation. These probes could be instrumental in identifying specific proteins that are particularly susceptible to canavanine incorporation and in understanding the cellular responses to the presence of these aberrant proteins. The design of such probes often involves creating trifunctional building blocks that can be readily modified. sigmaaldrich.com
Novel Antimicrobial and Antimetabolic Strategies Targeting Microbial Pathways
The antimetabolic properties of canavanine are being explored for the development of novel antimicrobial strategies. By targeting metabolic pathways essential for microbial survival, canavanine offers a potential alternative to conventional antibiotics, which are increasingly facing issues of resistance. nih.gov The incorporation of canavanine into bacterial proteins can lead to the synthesis of non-functional enzymes and structural proteins, ultimately inhibiting bacterial growth and proliferation. nih.gov
Research in this area focuses on understanding the specific metabolic pathways in pathogenic microorganisms that are most vulnerable to canavanine's effects. For instance, bacteria heavily reliant on specific arginine metabolic pathways could be particularly susceptible. Furthermore, the potential for synergistic effects between canavanine and existing antimicrobial agents is an area of active investigation. By weakening the metabolic integrity of bacteria, canavanine could enhance the efficacy of other drugs, potentially reducing the required dosages and mitigating the development of resistance. nih.gov
Ecological and Agricultural Applications of Canavanine in Allelopathy and Pest Management Research
Canavanine plays a significant role in the chemical defense mechanisms of the plants that produce it, a phenomenon known as allelopathy. nih.gov Allelopathy refers to the chemical inhibition of one organism by another, and in this context, canavanine acts as a potent allelochemical, deterring herbivores and inhibiting the growth of competing plants. researchgate.netelsevierpure.com Its toxicity to a wide range of organisms, from insects to other plants, makes it a subject of interest for agricultural applications. nih.govnih.gov
The insecticidal properties of canavanine have been well-documented. nih.gov When ingested by susceptible insects, canavanine is incorporated into their proteins, leading to developmental abnormalities and reduced survival. nih.gov This natural defense mechanism has prompted research into the use of canavanine or canavanine-producing plants in integrated pest management strategies. researchgate.netnih.gov Such approaches offer an environmentally friendly alternative to synthetic pesticides. elsevierpure.comresearchgate.net The application of allelopathy in agriculture can involve practices such as crop rotation with canavanine-producing legumes, using extracts from these plants as natural herbicides or insecticides, or intercropping. researchgate.netmdpi.com
Table 1: Allelopathic Potential of Canavanine
| Application Area | Mechanism of Action | Potential Benefit in Agriculture |
| Weed Management | Inhibition of seed germination and seedling growth of competing plant species. | Reduction in the reliance on synthetic herbicides. mdpi.com |
| Insect Pest Control | Incorporation into insect proteins, leading to toxicity and developmental disruption. nih.gov | A natural and biodegradable alternative to synthetic insecticides. nih.gov |
| Disease Management | Potential inhibition of pathogenic microorganisms. | Reduced incidence of plant diseases. |
Further Elucidation of Canavanine Signaling and Stress Responses in Plants
In plants, canavanine is not just a defense compound; it also appears to be involved in signaling and stress responses. While high concentrations are toxic to non-adapted plants, the producing plants have evolved mechanisms to tolerate their own canavanine. researchgate.net Understanding how these plants manage to avoid autotoxicity is a key area of research.
Recent studies have shown that canavanine can influence nitric oxide (NO) synthesis and alter the activity of antioxidant systems in plants like the tomato. frontiersin.org NO is a crucial signaling molecule involved in various physiological processes, including responses to both biotic and abiotic stress. nih.govnih.gov Canavanine-induced alterations in NO levels can lead to secondary oxidative stress and post-translational modifications of proteins. frontiersin.org This suggests that canavanine may play a role in modulating the plant's redox state and its ability to respond to environmental challenges. Further research is needed to fully understand the complex signaling cascades initiated by canavanine and its role in plant stress physiology. This includes investigating its interactions with other signaling molecules and plant hormones. mdpi.com
Exploration of Canavanine Analogs in Biochemical Research
The structural simplicity of canavanine and its clear mechanism of action as an arginine antagonist make it an excellent template for the design and synthesis of novel analogs for biochemical research. By modifying the structure of canavanine, researchers can create a library of compounds with altered properties, such as increased specificity for certain enzymes or different levels of biological activity.
These analogs can be used to probe the active sites of arginine-utilizing enzymes, providing valuable information about their structure and function. For example, analogs with altered basicity or steric properties could help to map the binding pocket of arginyl-tRNA synthetase. Furthermore, the development of canavanine analogs with enhanced or modified biological activities could lead to the discovery of new therapeutic agents or more effective biochemical tools. This exploration of structure-activity relationships is a fundamental aspect of medicinal chemistry and drug discovery.
Q & A
Q. How can researchers differentiate between artifactual and biologically significant findings in electrophoretic profiles of this compound metabolites?
- Methodological Answer : Spiking experiments with synthetic metabolite standards can confirm peak identities. Use tandem MS (MS/MS) for structural elucidation. Control for pH-dependent degradation during sample preparation, as sulfated compounds are prone to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
